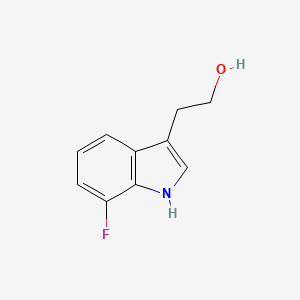

2-(7-Fluoro-1H-indol-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAGFSNEQJNKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717211 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057260-27-1 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Indole Nucleus in Medicinal Chemistry and Biological Research

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a ubiquitous motif in nature. nih.govresearchgate.netchemrj.org Its structural and electronic features allow it to interact with a wide array of biological targets, including enzymes and receptors. researchgate.net This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications. ijpsr.com

The indole nucleus is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of biologically active molecules. nih.gov For instance, the neurotransmitter serotonin (B10506), crucial for regulating mood, appetite, and sleep, is an indole derivative. nih.gov Furthermore, many natural products with potent pharmacological activities, such as the anticancer agents vincristine (B1662923) and vinblastine, feature the indole core. nih.gov

The ability of the indole ring to participate in hydrogen bonding and hydrophobic interactions contributes to its capacity to bind effectively to biological macromolecules. researchgate.net This has made it a central component in the design of new therapeutic agents targeting a range of conditions, including cancer, inflammation, depression, and viral infections. researchgate.netdaneshyari.com

Synthesis and Derivatization Strategies for 2 7 Fluoro 1h Indol 3 Yl Ethanol

Synthetic Methodologies Towards 2-(7-Fluoro-1H-indol-3-yl)ethanol

The construction of this compound can be broadly categorized into two main phases: the synthesis of the 7-fluoroindole (B1333265) scaffold and the subsequent installation of the ethanol (B145695) side chain.

Precursor Synthesis: Development of 7-Fluoroindole Intermediates

The availability of 7-fluoroindole or its derivatives is paramount for the synthesis of the target molecule. Several synthetic routes have been developed to access this important heterocyclic building block.

One common strategy to functionalize the indole (B1671886) ring at the C3 position is through the use of an aldehyde group. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds like indoles. nrochemistry.comijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nrochemistry.comijpcbs.comchemistrysteps.com

The application of the Vilsmeier-Haack reaction to 7-fluoroindole would yield 7-fluoroindole-3-carbaldehyde. This intermediate is pivotal as the aldehyde functionality can be further elaborated to the desired ethanol side chain. The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C3 position of the indole ring, followed by hydrolysis to furnish the aldehyde. chemistrysteps.com

Table 1: Vilsmeier-Haack Reaction for the Synthesis of Indole-3-carbaldehydes

| Substrate | Reagents | Product | Reference |

| Indole | DMF, POCl3 | Indole-3-carbaldehyde | nrochemistry.comijpcbs.comchemistrysteps.com |

| Pyrrole (B145914) | DMF, POCl3 | Pyrrole-2-carbaldehyde | chemistrysteps.com |

| Anthracene | N-methylformanilide, POCl3 | 9-Anthracenecarboxaldehyde | wikipedia.org |

This table presents examples of the Vilsmeier-Haack reaction on various aromatic substrates.

7-Fluorotryptamine is another key precursor that can be readily converted to this compound. The synthesis of tryptamines can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole ring. wikipedia.org

For the synthesis of 7-fluorotryptamine, 2-fluorophenylhydrazine (B1330851) would be reacted with a suitable four-carbon aldehyde equivalent bearing a protected amino group. A notable example is the synthesis of 7-ethyltryptophol, an intermediate for the drug etodolac, via a Fischer indole synthesis using 2-ethylphenylhydrazine and 2,3-dihydrofuran (B140613). researchgate.net A similar strategy could be envisioned for 7-fluorotryptophol by employing 2-fluorophenylhydrazine.

An industrial method for preparing 7-fluoroindole itself starts from 2-fluorobenzene amide, which undergoes cyclization and reduction steps. google.com This highlights the importance of appropriately substituted benzene (B151609) derivatives as starting materials.

Functionalization at the Indole-3-position to Introduce the Ethanol Moiety

Once the 7-fluoroindole nucleus is in hand, the next critical step is the introduction of the 2-hydroxyethyl group at the C3 position. This can be accomplished through either alkylation reactions or by reducing a pre-installed carbonyl or nitro-vinyl group.

Direct alkylation of the indole ring at the C3 position can be challenging due to the potential for N-alkylation. However, the use of an organometallic derivative of 7-fluoroindole can provide a solution. For instance, a Grignard reagent prepared from 7-fluoroindole could react with ethylene (B1197577) oxide in a nucleophilic ring-opening reaction to yield the desired this compound. libretexts.orglibretexts.orgdoubtnut.comvedantu.comtardigrade.in This reaction typically affords a primary alcohol with a two-carbon extension from the Grignard reagent. libretexts.orglibretexts.orgdoubtnut.comvedantu.comtardigrade.in

Table 2: Reaction of Grignard Reagents with Ethylene Oxide

| Grignard Reagent | Product | Key Feature | References |

| General (R-MgX) | Primary Alcohol (R-CH2CH2OH) | Two-carbon homologation | libretexts.orglibretexts.orgdoubtnut.comvedantu.comtardigrade.in |

This table illustrates the general outcome of the reaction between a Grignard reagent and ethylene oxide.

A more common and often more reliable method involves the reduction of a C3-substituted precursor bearing a carbonyl group. For example, if 7-fluoroindole-3-carbaldehyde is synthesized via the Vilsmeier-Haack reaction, it can be converted to the target alcohol in a two-step sequence. A Wittig-type reaction or a Henry reaction could be used to introduce a two-carbon chain, followed by reduction.

Alternatively, 7-fluoroindole-3-acetic acid or its esters can serve as excellent precursors. The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, and powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. reddit.commasterorganicchemistry.comdoubtnut.com For instance, ethyl acetate (B1210297) is readily reduced to ethanol by LiAlH4. doubtnut.com Therefore, the reduction of ethyl 7-fluoroindole-3-acetate with LiAlH4 would be a direct and efficient route to this compound.

The synthesis of the precursor, 7-fluoroindole-3-acetic acid, can be achieved from 7-fluoroindole through various methods, such as reaction with ethyl diazoacetate or by hydrolysis of the corresponding nitrile, which can be prepared from 7-fluoro-3-(dimethylaminomethyl)indole (gramine derivative).

Another approach involves the synthesis of 7-fluoroindole-3-acetaldehyde, which can then be reduced to the target alcohol. The synthesis of indole-3-acetaldehyde has been implicated in the biosynthesis of auxin in plants and bacteria. nih.gov Synthetic routes to this intermediate could involve the controlled oxidation of tryptophol (B1683683) or the reduction of indole-3-acetyl chloride.

Optimization of Reaction Conditions and Yields for this compound

The synthesis of this compound, an analog of the Etodolac intermediate 7-ethyltryptophol, can be achieved via the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine, in this case, 2-fluorophenylhydrazine, with a suitable aldehyde or ketone equivalent, followed by cyclization under acidic conditions. For tryptophol synthesis, 2,3-dihydrofuran serves as a masked form of 4-hydroxybutanal. The optimization of this process is critical for achieving high yields and purity.

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are paramount in the Fischer indole synthesis to ensure efficient reaction rates while minimizing side-product formation. For the closely related synthesis of 7-ethyltryptophol, a mixed solvent system of N,N-dimethylacetamide (DMAc) and water (1:1) has proven effective. This polar, water-miscible system helps to manage the solubility of the reactants and intermediates. googleapis.com Temperature control is also crucial; the reaction is typically conducted at elevated temperatures, often between 80-90°C, to drive the cyclization step.

In broader studies of indole synthesis, various solvents have been evaluated. For instance, in the synthesis of indolylphenylacrylonitriles, solvents such as ethanol, ethyl acetate, and n-hexane have been tested under reflux conditions, with solvent-free conditions at room temperature ultimately providing the highest yields. researchgate.net The optimal conditions depend heavily on the specific substrates and catalysts employed.

| Solvent System | Temperature | Typical Application | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| DMAc-H₂O (1:1) | 80-90°C | Synthesis of 7-ethyltryptophol | 69% Yield | |

| Ethanol (EtOH) | Reflux | Synthesis of indolylphenylacrylonitrile | 55% Yield | researchgate.net |

| Ethyl Acetate (EtOAc) | Reflux | Synthesis of indolylphenylacrylonitrile | 70% Yield | researchgate.net |

| n-Hexane | Reflux | Synthesis of indolylphenylacrylonitrile | 85% Yield | researchgate.net |

| Solvent-Free | Room Temp (20 min) | Synthesis of indolylphenylacrylonitrile | 95% Yield | researchgate.net |

| Water (H₂O) | Room Temp | Synthesis of trifluoromethyl(indolyl)phenylmethanols | 97% Yield | beilstein-journals.org |

Catalyst Selection and Reaction Efficiency

Catalysts are essential for facilitating the key steps in indole synthesis. In the Fischer indole synthesis of tryptophols, a strong acid catalyst like sulfuric acid (H₂SO₄) is commonly used to promote the cyclization of the phenylhydrazone intermediate. The concentration of the catalyst must be optimized, as excess acid can lead to degradation of the indole product.

Lewis acids are also widely employed in indole functionalization. For example, in the synthesis of fused 7-azaindole (B17877) derivatives, Indium Trichloride (InCl₃) was identified as the most effective catalyst, with an optimal loading of 10 mol%. researchgate.net Increasing the catalyst amount beyond this optimum led to diminished yields. researchgate.net Similarly, the synthesis of trifluoromethyl(indolyl)phenylmethanols was optimized using a combination of a base (K₂CO₃) and a phase-transfer catalyst (n-Bu₄PBr), which proved superior to other bases like KOH and Cs₂CO₃. beilstein-journals.org

| Catalyst | Co-Catalyst/Base | Reaction | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | None | Fischer Indole Synthesis (7-ethyltryptophol) | 69% | |

| InCl₃ (10 mol%) | None | Synthesis of fused 7-azaindole derivatives | Optimal | researchgate.net |

| n-Bu₄PBr | K₂CO₃ | Synthesis of trifluoromethyl(indolyl)phenylmethanols | 97% | beilstein-journals.org |

| n-Bu₄PBr | KOH | Synthesis of trifluoromethyl(indolyl)phenylmethanols | 91% | beilstein-journals.org |

| n-Bu₄PBr | Cs₂CO₃ | Synthesis of trifluoromethyl(indolyl)phenylmethanols | 81% | beilstein-journals.org |

| Zn(OAc)₂ | NaOAc | Synthesis of (indolylmethyl)malononitriles | Highest Yield | researchgate.net |

Preparation of Analogues and Structurally Related Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be targeted at the ethanol side chain, the position of the fluorine atom, or the substitution pattern on the indole's benzene ring.

Modifications of the Ethanol Side Chain (e.g., varied chain length, additional functional groups)

The C-3 ethanol side chain is a common handle for introducing structural diversity. The hydroxyl group can be converted into other functionalities, or the entire chain can be altered. For example, indole-3-ylmethanols are used as precursors for creating complex indole derivatives. beilstein-journals.org One strategy involves the conversion of the hydroxyl group to a better leaving group, such as an arenesulfonyl group, which can then be displaced by various nucleophiles to generate branched 3-alkyl indoles. rsc.org Another approach involves the synthesis of ester derivatives, such as 2-(2,3-dihydro-1H-indol-2-yl) acetate, through reductive cyclization of precursors like 4-(2-nitrophenyl)-3-oxobutanoate. nih.gov More complex side chains, such as those incorporating thiazole (B1198619) or pyrazole (B372694) rings, have also been synthesized, demonstrating the versatility of the indole-3-position for building elaborate structures. nih.govnih.gov

Investigation of Alternative Fluorine Positions on the Indole Nucleus

The introduction of fluorine can significantly alter a molecule's properties, and its position on the indole ring is a key variable. nih.gov Syntheses of tryptophols and related indole derivatives with fluorine at other positions have been reported. 5-Fluorotryptophol, or 2-(5-Fluoro-1H-indol-3-yl)ethanol, is a known building block for pharmaceutically active compounds. googleapis.com Syntheses involving indoles with fluorine at the 5- and 6-positions have also been successfully demonstrated. nih.govnih.gov These syntheses often start from the corresponding fluoro-substituted phenylhydrazines in a Fischer indole synthesis or utilize other indole-forming reactions that are tolerant of the fluorine substituent. beilstein-journals.orgnih.gov

| Compound Name | Fluorine Position | Synthetic Context | Reference |

|---|---|---|---|

| 2-(5-Fluoro-1H-indol-3-yl)ethanol | C-5 | Building block for spirocyclohexane compounds | googleapis.com |

| 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-4-phenylthiazole | C-5 | Generated via multistep continuous flow synthesis | nih.gov |

| Trifluoro-1-(6-fluoro-1H-indol-3-yl)ethan-1-ol derivative | C-6 | Reaction of 6-fluoroindole (B127801) with trifluoromethyl ketones | nih.gov |

| This compound | C-7 | Target compound of this article | N/A |

Substitution Pattern Variations on the Benzene Ring of the Indole Moiety

Beyond fluorine, a wide array of other substituents can be introduced onto the benzene portion of the indole ring to modulate the compound's properties. The Fischer indole synthesis is highly amenable to differently substituted phenylhydrazines, allowing for the preparation of tryptophols with various groups at the C-4, C-5, C-6, and C-7 positions. orgsyn.org For instance, the synthesis of 7-ethyltryptophol and 7-isopropyltryptophol demonstrates the viability of alkyl substitutions at the 7-position. Other reported substitutions on the indole core include chloro, bromo, iodo, methyl, methoxy, and nitro groups. nih.govorgsyn.orgnih.gov These groups can be introduced either by starting with the appropriately substituted aniline (B41778) or phenylhydrazine precursor or by direct electrophilic aromatic substitution on the pre-formed indole ring, although the regioselectivity of the latter can be challenging to control. libretexts.orgyoutube.com

| Substituent | Position(s) | Example Compound Class | Reference |

|---|---|---|---|

| Ethyl | C-7 | 7-Ethyltryptophol | |

| Isopropyl | C-7 | 2-(7-isopropyl-1H-indol-3-yl)-ethanol | |

| Methoxy | C-4, C-5, C-6 | Substituted diindolylmethanes | nih.gov |

| Chloro | C-5, C-6 | Substituted indolylquinazolinones | nih.gov |

| Bromo | C-5, C-6 | Substituted indolylquinazolinones | nih.gov |

| Iodo | C-5 | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

| Nitro | Phenyl Ring | General indole synthesis | orgsyn.org |

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques provide a powerful arsenal (B13267) for determining the precise atomic arrangement and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a distinct signal. The spectrum would be expected to show signals for the indole N-H proton, the aromatic protons on the benzene ring, the proton at the C2 position of the indole, the methylene (B1212753) protons of the ethyl alcohol side chain, and the hydroxyl proton.

The signal for the N-H proton is typically a broad singlet. The aromatic protons on the fluorinated benzene ring (at positions 4, 5, and 6) would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The C2 proton would likely be a doublet, coupled to the N-H proton. The two methylene groups of the side chain (-CH₂CH₂OH) would appear as triplets, coupled to each other. The hydroxyl (-OH) proton signal can be a broad or sharp singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 8.1 - 8.3 | Broad Singlet |

| H-4 | 7.4 - 7.6 | Doublet of doublets |

| H-2 | 7.1 - 7.2 | Doublet |

| H-5 | 6.9 - 7.1 | Multiplet |

| H-6 | 6.8 - 7.0 | Multiplet |

| -CH₂- (alpha to indole) | 2.9 - 3.1 | Triplet |

| -CH₂- (alpha to OH) | 3.8 - 4.0 | Triplet |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a signal. For this compound, ten distinct signals are expected. The carbon atom attached to the fluorine (C-7) will show a large coupling constant (¹JCF), appearing as a doublet, which is a key identifying feature. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-7 | 147.0 - 150.0 (d, ¹JCF ≈ 245 Hz) |

| C-7a | 128.0 - 130.0 |

| C-4 | 123.0 - 125.0 |

| C-2 | 122.0 - 124.0 |

| C-3a | 120.0 - 122.0 |

| C-5 | 118.0 - 120.0 |

| C-6 | 115.0 - 117.0 |

| C-3 | 111.0 - 113.0 |

| -CH₂- (alpha to OH) | 61.0 - 63.0 |

Note: These are predicted values. The symbol 'd' indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display one signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-6) and the more distant N-H proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The functional groups within this compound have characteristic vibrational frequencies. Key expected vibrations include:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ from the alcohol group.

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ from the indole amine.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain appear just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption in the IR spectrum, typically in the 1000-1350 cm⁻¹ region, which is characteristic of the aryl-fluoride bond.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the primary alcohol.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₀FNO), the calculated monoisotopic mass is 179.0746 g/mol .

In a standard MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 179. Common fragmentation patterns would likely involve the loss of a water molecule (-18) or the cleavage of the ethyl side chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. An HRMS analysis would be expected to confirm the elemental composition of the molecular ion. For example, for the [M+H]⁺ ion, HRMS would yield a measured value extremely close to the calculated value of 180.0824, thereby confirming the molecular formula C₁₀H₁₁FNO⁺.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a powerful tool to predict the three-dimensional arrangement of atoms in a molecule with a high degree of accuracy. For this compound, a DFT study would typically begin with the optimization of its molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and chemical properties. However, specific optimized geometrical parameters and electronic structure data for this compound are not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap generally implies high stability and low reactivity.

An analysis of the HOMO and LUMO for this compound would reveal how the fluorine atom and the ethanol side chain affect the electronic properties of the indole scaffold. Unfortunately, no published studies were found that report the HOMO-LUMO energies or the corresponding energy gap for this specific compound.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MESP map would highlight the electronegative fluorine atom and the oxygen atom of the hydroxyl group as potential sites for electrophilic interaction, while the hydrogen atoms, particularly the one on the indole nitrogen, would likely show positive potential. Specific MESP maps and analysis for this compound are not present in the available scientific literature.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are frequently used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

A computational study on this compound would be expected to provide theoretical values for its 1H and 13C NMR chemical shifts, the vibrational frequencies of its functional groups, and its electronic absorption wavelengths. Such theoretical spectroscopic data would be a valuable resource for chemists working with this compound. Regrettably, no such predictive data has been found in the course of this literature search.

Anticancer Research Applications

The exploration of indole derivatives in cancer research is extensive, with numerous studies highlighting their potential as therapeutic agents. The introduction of a fluorine atom to the indole ring, as in this compound, is a strategic modification aimed at enhancing anticancer efficacy.

To illustrate the cytotoxic potential within the broader class of indole derivatives, the following table summarizes the in vitro activity of various indole compounds against different cancer cell lines. It is important to note that these are not direct data for this compound but provide a context for the potential efficacy of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Arylthio-1H-indoles | MCF-7 (Breast) | Nanomolar range | mdpi.com |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | mdpi.com |

| Indole-based tyrphostins (2a, 3a) | Huh-7 (Hepatocellular) | 0.01–0.04 | nih.gov |

| Indole-based tyrphostins (2a, 3a) | MCF-7/Topo (Resistant Breast) | 0.10, 0.18 | nih.gov |

| 3-Substituted-benzylidene-indolin-2-ones | MCF-7 (Breast), HT-29 (Colon) | < 10 | nih.gov |

This table presents data for various indole derivatives to provide a contextual understanding of their anticancer potential. IC50 values represent the concentration at which 50% of cell growth is inhibited.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For indole derivatives, the position and nature of substituents on the indole ring significantly influence their biological activity.

While specific SAR studies for this compound are not documented, research on other fluorinated indoles and related heterocyclic compounds provides valuable insights:

Position of Fluorine: The placement of the fluorine atom on the indole ring is critical. Studies on fluorinated indole-carboxamides as anti-HIV agents revealed that a 4-fluoroindole (B1304775) derivative was the most potent, highlighting the impact of fluorine's position on biological activity. nih.gov

Substitution at the 3-position: The substituent at the C3 position of the indole ring plays a pivotal role in determining the mechanism and potency of anticancer activity. For many indole-based anticancer agents, this position is key for interaction with biological targets.

Substitution at the N1-position: N-alkylation of the indole ring can also modulate activity. For example, in a series of indole-substituted 2-(pyrid-3-yl)-acrylonitriles, N-alkyl substitution was a key feature of the synthesized compounds with potent anticancer activity. nih.gov

General Trends in Indole Derivatives: In a study of 3-substituted-benzylidene-indolin-2-ones, a compound with a 5-bromo substitution was found to be the most potent against MCF-7 breast cancer cells, indicating that halogen substitution on the benzene ring of the indole nucleus can enhance cytotoxicity. nih.gov

These general SAR principles for indole derivatives suggest that the 7-fluoro substitution in this compound likely has a significant impact on its biological profile, potentially enhancing its anticancer properties through modulation of its electronic and steric characteristics.

The anticancer effects of indole derivatives are often mediated through complex molecular mechanisms involving cell cycle regulation, interaction with specific cellular targets, and the induction of programmed cell death.

Many anticancer agents, including indole derivatives, exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases, which can then trigger apoptosis.

G2/M Phase Arrest: A common mechanism of action for many indole-based compounds is the induction of cell cycle arrest at the G2/M phase. For example, Chaetoglobosin G, an indole alkaloid, was found to cause G2/M phase arrest in A549 lung cancer cells. mdpi.com Similarly, 7-α-Hydroxyfrullanolide, a natural compound, induced G2/M arrest in triple-negative breast cancer cells by upregulating key regulatory proteins of this checkpoint. nih.gov This suggests that derivatives of this compound could potentially share this mechanism.

The following table summarizes the effects of various indole derivatives on the cell cycle of cancer cells.

| Compound/Derivative | Cancer Cell Line | Cell Cycle Effect | Reference |

| Chaetoglobosin G | A549 (Lung) | G2/M Arrest | mdpi.com |

| 7-α-Hydroxyfrullanolide | MDA-MB-468 (Breast) | G2/M and G1 Arrest | nih.gov |

| Indole-3-carbinol | MCF-7 (Breast) | Growth suppression | nih.gov |

| 28-indole-betulin derivative | MCF-7 (Breast) | G1 Arrest | nih.gov |

This table illustrates the cell cycle modulatory effects of different indole compounds, providing a basis for the potential mechanism of this compound.

Microtubules are dynamic cytoskeletal proteins that play a critical role in cell division, making them an attractive target for anticancer drugs. Several indole derivatives have been shown to interfere with microtubule dynamics.

Microtubule Destabilization: Some indole compounds act as microtubule destabilizing agents, inhibiting their polymerization. This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis. For example, certain indole derivatives have been investigated for their ability to target the colchicine (B1669291) binding site on β-tubulin, a key protein in microtubule formation.

Kinase Inhibition: Receptor tyrosine kinases (RTKs) are another important class of targets for anticancer drugs. Indole-based tyrphostins have been designed as inhibitors of RTKs like EGFR and VEGFR-2. Molecular docking studies have supported the potential for these compounds to bind to the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that promote cell proliferation and survival. nih.gov

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in cancer cells. Indole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on indole-based tyrphostins have demonstrated an induction of caspase-3/7 activity in HCT-116 colon cancer cells, confirming the induction of apoptosis. nih.gov

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating the mitochondrial (intrinsic) pathway of apoptosis. Indole-3-carbinol, for instance, has been shown to induce apoptosis in MCF-7 breast cancer cells, although this effect was found to be independent of p53 and the pro-apoptotic protein Bax. nih.gov

Generation of Reactive Oxygen Species (ROS): Some anticancer agents induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. The investigation of indole-based tyrphostins has also included the analysis of ROS formation as part of their mechanism of action. nih.gov

Role of Fluorine in Enhancing or Modulating Anticancer Activity

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. daneshyari.com In the context of indole derivatives, the presence of a fluorine atom can significantly modulate their anticancer activity through several mechanisms. mdpi.comresearchgate.net

Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties of the indole ring, influencing how the molecule interacts with biological targets. mdpi.com One of the key roles of fluorine is to increase the lipophilicity of a compound. daneshyari.commdpi.com This enhanced hydrophobicity can facilitate the penetration of the molecule across cell membranes and into the hydrophobic pockets of target proteins, such as those found in cancer cells. mdpi.com

| Effect of Fluorination | Mechanism/Impact on Anticancer Activity | References |

| Increased Lipophilicity | Enhances penetration into hydrophobic protein pockets. | mdpi.com |

| Metabolic Stability | Blocks sites of oxidative metabolism, increasing bioavailability. | daneshyari.commdpi.com |

| Target Interaction | Alters electronic properties, potentially improving binding affinity. | mdpi.com |

| Enhanced Potency | Fluorinated indole derivatives have shown significant inhibition of cancer cells. | nih.govrsc.org |

Antimicrobial and Antivirulence Properties

Indole and its derivatives are recognized as important signaling molecules in various bacterial systems and have been investigated for their antimicrobial and antivirulence potential. daneshyari.comnih.gov The fluorination of the indole ring, as in this compound, can further influence these properties.

Antibacterial Activity against Pathogenic Microorganisms

The antibacterial effects of indole derivatives have been noted against a range of pathogenic bacteria.

Pseudomonas aeruginosa : This opportunistic human pathogen is known for its intrinsic resistance to many antibiotics and its ability to form biofilms. nih.govijirt.org Research has identified 7-fluoroindole (a parent compound to this compound) as a compound that can inhibit virulence factors in P. aeruginosa without suppressing its growth, which is a key characteristic of an antivirulence agent that may not lead to rapid drug resistance. nih.gov

Staphylococcus aureus : A major cause of nosocomial infections, S. aureus produces various virulence factors. researchgate.net Studies have shown that indole derivatives can attenuate the virulence of S. aureus. researchgate.net For example, indole and 7-benzyloxyindole (B21248) have been found to reduce the production of the carotenoid pigment staphyloxanthin, which protects the bacterium from the host's immune response. researchgate.net Novel synthetic indole derivatives have also demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Mycobacterium tuberculosis : While direct evidence for this compound is limited, the inclusion of fluorine, particularly as a trifluoromethyl group, has been noted to be a significant factor in the antituberculosis effectiveness of certain compounds. mdpi.com

| Pathogen | Observed Activity of Indole Derivatives | References |

| Pseudomonas aeruginosa | Inhibition of virulence factors by 7-fluoroindole. | nih.gov |

| Staphylococcus aureus | Attenuation of virulence by indole and 7-benzyloxyindole. | researchgate.net |

| Mycobacterium tuberculosis | Fluorine substitution is linked to antituberculosis activity in some compounds. | mdpi.com |

Antifungal Activity

Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing infections ranging from superficial to systemic. nih.govmdpi.com While specific studies on the antifungal activity of this compound are not prominent, related compounds and the ethanol moiety itself have been studied. Ethanol has demonstrated the ability to reduce C. albicans biofilm formation and metabolic activity. nih.gov Furthermore, various natural and synthetic compounds are known to possess antifungal properties against C. albicans. nih.govmdpi.comresearchgate.net The combination of the indole nucleus, known for its broad biological activities, with a fluorine atom and an ethanol group suggests a potential for antifungal action that warrants further investigation.

Inhibition of Virulence Factors and Quorum Sensing Mechanisms

A modern approach to combating bacterial infections is to target virulence and the communication systems that regulate it, such as quorum sensing (QS). nih.govnih.gov This strategy aims to disarm pathogens rather than kill them, potentially reducing the pressure for developing resistance. nih.gov

Indole derivatives have emerged as potential inhibitors of QS systems. nih.gov Specifically, 7-fluoroindole has been shown to markedly reduce the production of QS-regulated virulence factors in P. aeruginosa. nih.gov This includes the suppression of signaling molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone and other virulence factors such as pyocyanin (B1662382) and rhamnolipids. nih.gov Research on other indole-based derivatives has also confirmed their potential to act as QS inhibitors, reducing the production of virulence factors in P. aeruginosa. nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from antibiotics and host defenses. nih.govijirt.org The inhibition of biofilm formation is a key antivirulence strategy.

7-fluoroindole has been identified as a compound that effectively inhibits biofilm formation by P. aeruginosa. nih.gov It has also been observed to suppress the production of the polymeric matrix that is essential for biofilm integrity. nih.gov Similarly, other hydroxyindoles, such as 7-hydroxyindole (B18039), have demonstrated potent inhibition of biofilm formation in Escherichia coli. nih.gov The ability of indole derivatives to interfere with this crucial aspect of bacterial pathogenicity highlights their therapeutic potential. nih.govnih.gov

Hemolysins are toxins produced by bacteria that can lyse red blood cells, contributing to pathogenesis. The reduction of hemolytic activity is a direct measure of virulence attenuation.

Studies have demonstrated that 7-fluoroindole can inhibit the hemolytic activity of P. aeruginosa. nih.gov In a similar vein, indole and its derivative 7-benzyloxyindole were found to inhibit the hemolytic capability of S. aureus. researchgate.net This inhibition of toxin production further supports the role of fluorinated indoles as potential antivirulence agents. nih.govresearchgate.net

| Virulence Target | Effect of 7-Fluoroindole / Related Indoles | Pathogen(s) | References |

| Quorum Sensing | Reduction in QS-regulated virulence factors. | Pseudomonas aeruginosa | nih.govnih.gov |

| Biofilm Formation | Inhibition of biofilm formation and matrix production. | Pseudomonas aeruginosa, Escherichia coli | nih.govnih.gov |

| Hemolytic Activity | Reduction in the lysis of red blood cells. | Pseudomonas aeruginosa, Staphylococcus aureus | nih.govresearchgate.net |

Impact on Swarming Motility and Polymeric Matrix Production

Indole and its derivatives have been shown to modulate bacterial motility and the formation of biofilms, which are communities of bacteria encased in a self-produced polymeric matrix. Swarming motility, a collective form of movement that allows bacteria to spread across surfaces, can be inhibited by certain indole compounds. For instance, studies on Pseudomonas aeruginosa have revealed that hydroxyindoles, such as 4-hydroxyindole (B18505) and 5-hydroxyindole, can specifically inhibit swarming motility with minimal effects on other forms of movement like swimming or twitching. nih.gov This inhibition of swarming is also linked to the maintenance of biofilm biomass, preventing the dispersion of cells. nih.gov

Furthermore, the E. coli signal molecule indole and its hydroxylated form, 7-hydroxyindole, have been found to decrease swarming motility in P. aeruginosa. nih.gov While indole itself can increase biofilm formation in some bacteria, including Klebsiella pneumoniae, other derivatives show different effects. nih.govnih.gov For example, indole-3-acetaldehyde, a derivative of indole-3-ethanol, has been shown to suppress the biofilm formation of E. coli O157:H7. nih.gov The impact of these compounds on the extracellular polymeric substance (EPS), a key component of the biofilm matrix, is also significant. Indole exposure has been linked to enhanced autoaggregation, which is a precursor to biofilm formation and is dependent on EPS production. nih.gov In the context of plant-beneficial biofilms of Bacillus subtilis, specific indole derivatives can regulate biofilm development, suggesting a sophisticated signaling role for these molecules in microbial communities. apsnet.org

Table 1: Effects of Indole Derivatives on Swarming Motility and Biofilm Formation

| Compound | Organism | Effect on Swarming Motility | Effect on Biofilm Formation | Reference |

| 4-Hydroxyindole | Pseudomonas aeruginosa | Inhibition | Maintained biomass | nih.gov |

| 5-Hydroxyindole | Pseudomonas aeruginosa | Inhibition | Maintained biomass | nih.gov |

| 7-Hydroxyindole | Pseudomonas aeruginosa | Abolished | Increased | nih.gov |

| Indole | Pseudomonas aeruginosa | No inhibition | Increased | nih.govnih.gov |

| Indole | Klebsiella pneumoniae | Not specified | Increased | nih.gov |

| Indole-3-acetaldehyde | E. coli O157:H7 | Not specified | Suppression | nih.gov |

| 7-Hydroxyindole | Acinetobacter baumannii | Not specified | Inhibition and eradication of mature biofilm | nih.gov |

| Indole-3-ethanol | Shigella sonnei | Not specified | Inhibition and dispersion | asm.org |

Inhibition of Siderophore Production (e.g., pyoverdine, pyochelin)

Siderophores are iron-chelating compounds secreted by bacteria to acquire iron, an essential nutrient for their growth and virulence. In Pseudomonas aeruginosa, pyoverdine and pyochelin are the two primary siderophores. nih.govnih.gov The production of these virulence factors can be significantly impacted by indole and its derivatives. Research has demonstrated that both indole and 7-hydroxyindole can decrease the production of pyoverdine in P. aeruginosa. nih.gov This is corroborated by transcriptome analyses which show that these compounds repress the expression of genes involved in the synthesis of both pyochelin (pch operon) and pyoverdine (pvd operon). nih.gov

The inhibition of siderophore production is a key anti-virulence strategy. For instance, compounds that inhibit pyoverdine biosynthesis have been shown to potentiate the antimicrobial activity of agents like gallium nitrate. nih.gov The mechanism of inhibition can be direct, by acting on the siderophore itself, or indirect, by interfering with their biosynthesis. nih.gov For example, some small molecules have been identified that quench the fluorescence of pyoverdine, thereby disrupting its function. nih.gov The regulation of siderophore production is complex, with pyochelin often being produced under moderate iron starvation and pyoverdine under more severe conditions. researchgate.net The ability of indole derivatives to interfere with this intricate system highlights their potential to control bacterial infections by limiting their access to essential nutrients. rug.nl

Table 2: Impact of Indole Derivatives on Siderophore Production in Pseudomonas aeruginosa

| Compound | Siderophore Affected | Effect | Reference |

| Indole | Pyoverdine, Pyochelin | Decreased production | nih.gov |

| 7-Hydroxyindole | Pyoverdine, Pyochelin | Decreased production | nih.gov |

| 7-Fluoroindole | Not specified | Implied anti-virulence | nih.gov |

Antimetabolite Effects and Interference with Microbial Metabolic Pathways

Antimetabolites are compounds that interfere with the normal metabolic processes of a cell, typically by inhibiting enzymes. Synthetic indole derivatives have been identified as potential antibacterial agents that function through such mechanisms. One study highlighted a synthetic indole derivative, SMJ-2, which is effective against multidrug-resistant Gram-positive bacteria by disrupting the mevalonate (B85504) pathway. nih.gov This interference prevents the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin, leading to an accumulation of reactive oxygen species and subsequent pathogen destruction by phagocytic cells. nih.gov This demonstrates a clear antimetabolite effect, where the indole derivative targets a specific metabolic pathway essential for bacterial survival. nih.gov

Indole itself is a metabolic byproduct of tryptophan degradation in some bacteria and can act as a signaling molecule. wikipedia.org However, its derivatives can have more direct and disruptive metabolic effects. For example, indole-3-ethanol oxidase is an enzyme found in plants that is inhibited by its own product, indole-3-acetaldehyde, showcasing a feedback inhibition mechanism within a metabolic pathway. nih.gov The ability of indole compounds to interfere with fundamental metabolic processes, such as respiratory metabolism, underscores their potential as a novel class of antibacterials. nih.gov

Other Potential Biological Activities

Antiviral Properties

The indole scaffold is a prominent feature in many compounds with demonstrated antiviral activity. nih.gov A variety of indole derivatives have been synthesized and tested against a wide range of viruses, showing significant potential in antiviral drug discovery. nih.gov For instance, certain indole-2-carboxylate (B1230498) derivatives have exhibited potent broad-spectrum antiviral activity, with one compound showing a high selectivity index against the Coxsackie B3 virus. researchgate.net

More recently, with the emergence of new viral threats, the focus has also turned to coronaviruses. An indole-3-carboxylic acid derivative has been shown to exhibit a dose-dependent antiviral activity against SARS-CoV-2 in vitro, completely suppressing its replication at a concentration of 52.0 μM. actanaturae.ru The selectivity index for this compound was found to be 78.6, indicating a favorable profile for potential therapeutic development. actanaturae.ru The antiviral mechanism of these indole derivatives can vary, with some inhibiting viral attachment to host cells. nih.gov The broad and potent antiviral activities of the indole class of compounds make them a promising area for further research and development of new antiviral agents. nih.govnih.gov

Table 3: Antiviral Activity of Selected Indole Derivatives

| Indole Derivative Type | Virus | Activity | Reference |

| Indole-2-carboxylate derivative | Coxsackie B3 virus | Potent inhibition (IC50 = 1.59 μmol/L for compound 2f) | researchgate.net |

| Indole-2-carboxylate derivative | Influenza A/FM/1/47 virus | Potent inhibition (IC50 = 7.53 μmol/L for compound 14f) | researchgate.net |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Complete inhibition at 52.0 μM (IC50 = 1.84 μM) | actanaturae.ru |

| Unsymmetrical methylene derivatives | Respiratory Syncytial Virus (RSV) | Significant activity | nih.gov |

| Indole-based HIV-1 attachment inhibitor | HIV-1 | Elite inhibitor (EC50 = 4.0 nM) | nih.gov |

Neurobiological Interactions, including Serotonin (B10506) Receptor Modulation

Tryptophol (indole-3-ethanol) and its derivatives are known to have neurobiological effects. Tryptophol itself can induce a sleep-like state in mice, suggesting it may play a role in physiological sleep mechanisms, potentially as a functional analog of serotonin or melatonin. wikipedia.org Ethanol has been shown to potentiate the sleep-inducing effects of tryptophol. wikipedia.org

The structural similarity of indole compounds to serotonin suggests a potential for interaction with serotonin receptors. While direct studies on this compound are lacking, the broader class of indole derivatives has been a subject of interest in neurobiology. The modulation of serotonin receptors by various ligands can have profound effects on mood, cognition, and behavior. The influence of ethanol on serotonin type 3 (5-HT3) receptors, for example, is well-documented, with ethanol potentiating receptor-mediated responses. nih.gov Acute ethanol exposure has also been found to reduce the internalization of serotonin 5-HT1A receptors. nih.gov Given that this compound combines an indole ring with an ethanol group, it is plausible that it could interact with serotonin receptors, although this remains to be experimentally verified.

Enzymatic Interactions and Metabolic Pathway Modulation

Indole derivatives are known to interact with various enzymes and modulate metabolic pathways. In plants, for example, indole-3-ethanol is a substrate for indole-3-ethanol oxidase, which converts it to indole-3-acetaldehyde. nih.gov This enzyme is subject to inhibition by its product and by other auxins like indole-3-acetic acid (IAA), indicating a regulatory role in hormone biosynthesis. nih.gov

Investigation of Enzyme Inhibition Profiles

The introduction of a fluorine atom to the indole ring can significantly influence the inhibitory activity of the resulting derivatives against various enzymes. While direct inhibitory data for this compound is not extensively documented in publicly available literature, the broader class of fluoroindole derivatives has demonstrated significant potential as enzyme inhibitors.

For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. frontiersin.org Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than the reference drug, acarbose. frontiersin.org Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase. frontiersin.org This suggests that fluoroindole scaffolds can effectively interact with the active site of metabolic enzymes.

Furthermore, a novel inhibitor of indoleamine 2,3-dioxygenase (IDO-1), 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, has been developed. nih.gov IDO-1 is a key enzyme in tryptophan metabolism and is implicated in tumor-induced immunosuppression. nih.gov The discovery of a potent fluoroindole-based IDO-1 inhibitor highlights the potential of this chemical class to modulate enzymatic pathways relevant to cancer and immunology. nih.gov

The position of the fluorine atom on the indole ring is critical for activity. For example, in a study of indole-derived SARS-CoV-2 3CLpro inhibitors, the introduction of fluorine at the 6-position resulted in a loss of both enzyme inhibitory and antiviral activity. nih.gov This underscores the nuanced structure-activity relationships that govern the enzyme-inhibiting properties of these compounds. The electronic effects of the fluorine atom, whether electron-donating or -withdrawing depending on its position, can drastically alter the binding affinity of the molecule to the enzyme's active site. researchgate.net

Interactive Table: Enzyme Inhibition Data for Fluoroindole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Potent, reversible, mixed-type inhibition with IC50 values outperforming acarbose. | frontiersin.org |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Indoleamine 2,3-dioxygenase (IDO-1) | Potent inhibition of a key enzyme in tryptophan metabolism. | nih.gov |

| 6-Fluoro-indole derivative | SARS-CoV-2 3CLpro | Loss of inhibitory activity compared to non-fluorinated analog. | nih.gov |

Studies on Interaction with Host or Pathogen Metabolic Pathways

The metabolic fate and impact of fluoroindole compounds have been a subject of investigation, particularly in the context of host-microbe interactions. Studies have shown that certain bacteria can not only tolerate but also metabolize fluorinated indoles, integrating them into their cellular machinery.

Research on Escherichia coli has demonstrated its ability to adapt to and utilize 6- and 7-fluoroindole. frontiersin.org In tryptophan-auxotrophic strains, these fluoroindoles can serve as precursors for the biosynthesis of the corresponding fluorotryptophan analogs, which are then incorporated into the bacterial proteome. frontiersin.org This metabolic adaptation allows the bacteria to thrive in an environment where the natural amino acid is scarce, highlighting a direct interaction with a fundamental metabolic pathway. The study determined the initial concentrations for adaptation, finding that 2.5 µM of indole and 70 µM of 6-fluoroindole or 7-fluoroindole allowed for sufficient cell growth. frontiersin.org

Furthermore, the broader context of how fluorinated compounds interact with host and microbial metabolic pathways is an active area of research. For instance, studies on the anticancer fluoropyrimidine drugs have revealed that gut bacteria can metabolize these drugs, potentially impacting their efficacy and toxicity. nih.gov The bacterial metabolism of 5-fluorouracil (B62378) to its inactive form, dihydrofluorouracil, mirrors the primary clearance mechanism in the host. nih.gov This conservation of metabolic pathways across host and microbe suggests that the presence of this compound in the gut could lead to its metabolism by the microbiome, influencing its systemic availability and biological effects.

The introduction of fluorinated domains into molecules can also affect their interactions with host proteins, for example, by influencing protein-protein interactions and folding or by increasing resistance to proteolytic degradation. frontiersin.org While beneficial for therapeutic design, these properties also mean that such compounds can act as metabolic stressors. frontiersin.org

Molecular Docking and Binding Affinity Studies with Relevant Biological Targets

Molecular docking simulations are a powerful tool to predict and analyze the binding modes and affinities of small molecules to their biological targets. For fluoroindole derivatives, these studies have provided valuable insights into their mechanism of action at the molecular level.

A molecular docking study of tri-substituted fluoroindole derivatives against human topoisomerase-II, a key enzyme in DNA replication and a target for anticancer drugs, revealed promising binding affinities. researchgate.net The binding energies for the evaluated compounds ranged from -7.3 kcal/mol to -10.3 kcal/mol, indicating stable interactions with the enzyme's active site. researchgate.net Such studies are crucial for the rational design of more potent inhibitors.

The increased binding affinity of fluorinated drug candidates to their target proteins has been documented in several cases. researchgate.net This enhancement is often attributed to the unique electronic properties of fluorine, which can lead to favorable electrostatic interactions, such as dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions with amino acid residues in the binding pocket. researchgate.net

For instance, molecular docking of 5-fluoro-2-oxindole derivatives with α-glucosidase was performed to understand the basis of their inhibitory activity. frontiersin.org Similarly, the binding mode of the IDO-1 inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione was elucidated through X-ray crystallography, revealing a novel binding mode that does not involve interaction with the heme iron atom, a common feature for many IDO-1 inhibitors. nih.gov This highlights the diverse ways in which fluoroindoles can interact with their biological targets.

The affinity of a ligand for its protein target is a critical determinant of its biological activity. nih.gov Computational methods like molecular docking are frequently employed to estimate this binding affinity, helping to differentiate between strong and weak binders. nih.govpreprints.org For fluoroindole derivatives, these computational predictions, combined with experimental validation, are essential for advancing their development as therapeutic agents.

Interactive Table: Molecular Docking and Binding Affinity Data for Fluoroindole Derivatives

| Compound Class | Biological Target | Binding Energy/Affinity | Key Interactions | Reference |

| Tri-substituted fluoroindole derivatives | Human Topoisomerase-II | -7.3 to -10.3 kcal/mol | Not specified | researchgate.net |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Not specified | Simulation of affinity | frontiersin.org |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Indoleamine 2,3-dioxygenase (IDO-1) | Not specified | Novel binding mode, no heme iron interaction | nih.gov |

Position of 2 7 Fluoro 1h Indol 3 Yl Ethanol Within the Landscape of Indole Derived Compounds

2-(7-Fluoro-1H-indol-3-yl)ethanol, also known as 7-fluorotryptophol, belongs to the family of indole-3-ethanol (tryptophol) derivatives. Tryptophol (B1683683) itself is a naturally occurring compound found in various organisms, including as a metabolite in yeast. nih.gov The core structure consists of an indole (B1671886) ring with a 2-hydroxyethyl group at the 3-position.

The introduction of a fluorine atom at the 7-position of the indole ring in this compound is a deliberate modification aimed at leveraging the beneficial effects of fluorination. This substitution is expected to alter the lipophilicity, metabolic stability, and electronic properties of the parent tryptophol molecule. The 7-position is a common site for substitution in indole derivatives, and modifications at this position can significantly impact biological activity.

For comparison, the related compound 2-(7-ethyl-1H-indol-3-yl)ethanol has been studied for its potential as a building block in the synthesis of more complex indole derivatives with potential therapeutic applications. cymitquimica.com The ethyl group at the 7-position increases the molecule's lipophilicity, which can affect its membrane permeability and solubility. Similarly, the fluorine atom in this compound is expected to increase lipophilicity compared to the unsubstituted tryptophol.

Overview of Research Trajectories for Fluorinated Indole Ethanols

Research into fluorinated indole (B1671886) ethanols and related compounds is driven by the quest for novel therapeutic agents with improved pharmacological profiles. The synthesis and biological evaluation of these compounds are key areas of investigation.

One major research trajectory involves the development of new synthetic methodologies for the regioselective fluorination of the indole nucleus. researchgate.net Efficient and selective methods are crucial for accessing a diverse range of fluorinated indole derivatives for biological screening.

Another significant area of research is the exploration of the biological activities of these compounds. Given the wide spectrum of activities associated with indole derivatives, fluorinated indole ethanols are being investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. For example, the related compound 2-(7-Fluoro-1H-indol-3-yl)acetic acid is commercially available as a synthon for further chemical elaboration. sigmaaldrich.com

Furthermore, studies are being conducted to understand how the position and number of fluorine substituents on the indole ring influence a compound's activity and metabolic fate. This structure-activity relationship (SAR) and structure-property relationship (SPR) analysis is essential for the rational design of new drug candidates with optimized efficacy and safety profiles. The investigation of compounds like 2-(7-fluoro-1H-indol-3-yl)ethanol contributes valuable data to this ongoing effort.

Data Tables

Table 1: Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Tryptophol (B1683683) | C₁₀H₁₁NO | 161.20 | Unsubstituted indole ring nih.gov |

| 2-(7-Ethyl-1H-indol-3-yl)ethanol | C₁₂H₁₅NO | 189.25 | Ethyl group at the 7-position cymitquimica.com |

| This compound | C₁₀H₁₀FNO | 179.19 | Fluorine atom at the 7-position |

Research Directions and Future Perspectives

Rational Design and Synthesis of Advanced 2-(7-Fluoro-1H-indol-3-yl)ethanol Analogues for Enhanced Potency and Specificity

Future research will likely focus on the rational design of new analogues to improve the therapeutic profile of the lead compound, this compound. The goal is to systematically modify the molecule's structure to enhance its potency against specific biological targets while minimizing off-target effects. The indole (B1671886) moiety serves as a versatile scaffold for such modifications. researchgate.net Synthetic strategies can explore substitutions at various positions on the indole ring, alterations to the ethanol (B145695) side chain, and the introduction of additional functional groups.

Key areas for analogue development include:

Modification of the Indole Ring: Introducing other substituents on the benzene (B151609) portion of the indole ring could modulate electronic properties and protein-binding interactions.

Alteration of the Ethanol Side Chain: The length and functionality of the side chain can be modified. For example, converting the alcohol to an ether, ester, or amine could significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Bioisosteric Replacement: The fluorine atom could be repositioned on the indole ring or replaced with other halogen atoms or a trifluoromethyl group to fine-tune the compound's lipophilicity and electronic characteristics. nih.gov

Below is a table outlining potential design strategies for new analogues.

| Modification Strategy | Targeted Molecular Region | Rationale for Modification | Potential Outcome |

| Alkylation/Arylation | Indole Nitrogen (N-1) | Modulate lipophilicity and steric bulk; prevent N-H hydrogen bond donation. | Altered membrane permeability and target binding. |

| Chain Extension/Functionalization | C-3 Ethanol Side Chain | Modify polarity, solubility, and hydrogen bonding capacity. | Improved pharmacokinetic properties and target engagement. |

| Additional Substitution | Benzene Ring (C-4, C-5, C-6) | Fine-tune electronic properties and explore new binding pockets. | Enhanced target specificity and potency. |

| Fluorine Repositioning | Benzene Ring (e.g., C-4, C-5, C-6) | Investigate the positional impact of the electron-withdrawing fluorine atom. nih.gov | Optimized binding affinity and metabolic stability. |

Deeper Mechanistic Investigations of Biological Activities at the Molecular Level

While the indole scaffold is known to participate in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, the precise molecular targets of this compound remain to be elucidated. researchgate.net Future studies must move beyond initial screening to pinpoint the specific enzymes, receptors, or cellular pathways with which it interacts.

Investigative approaches should include:

Target Deconvolution: Utilizing techniques such as affinity chromatography, pull-down assays with biotinylated probes, and computational target prediction to identify binding partners.

Enzymatic and Cellular Assays: Once potential targets are identified, a battery of in vitro assays is necessary to quantify the compound's inhibitory or activating effects.

Structural Biology: Co-crystallization of the compound with its target protein or analysis using cryo-electron microscopy (cryo-EM) can provide atomic-level details of the binding mode. This would reveal how the fluorine atom and other parts of the molecule contribute to the interaction, guiding further rational design. numberanalytics.com

Understanding these molecular mechanisms is critical for predicting the compound's therapeutic potential and potential side effects.

Development of Fluorinated Indole-Based Chemical Probes for Bioimaging and Target Identification

The intrinsic fluorescence of the indole core presents an exciting opportunity for developing chemical probes for biological imaging. rsc.orgnih.gov By modifying the this compound structure, it is possible to create molecules that can visualize specific cellular components or processes.

Future work in this area could involve:

Designing Fluorogenic Probes: Creating derivatives that exhibit a significant increase in fluorescence upon binding to a specific target or in response to a change in the cellular environment (e.g., pH, presence of reactive oxygen species). nih.gov

Mitochondria-Targeting Probes: Research has shown that functionalization at the 7-position of the indole ring can lead to probes that efficiently target mitochondria. nih.gov This suggests that this compound could be a valuable starting point for developing probes to study mitochondrial function and dysfunction. nih.gov

Probes for Target Identification: Attaching a reactive group or a photo-affinity label to the core structure can create probes that covalently bind to their molecular target upon activation, facilitating target identification and validation.

The development of such probes would not only advance our understanding of the compound's own mechanism but also provide powerful tools for broader cell biology research. rsc.org

Integration of Cheminformatics and Machine Learning for Predictive Structure-Activity Modeling

The synthesis and testing of every possible analogue of this compound is impractical. Cheminformatics and machine learning (ML) offer powerful computational tools to navigate the vast chemical space and prioritize the most promising candidates for synthesis. mdpi.comnih.gov This approach can significantly accelerate the drug discovery process while reducing costs. mdpi.com

A typical workflow would involve:

Database Creation: Compiling a dataset of synthesized indole derivatives and their experimentally determined biological activities.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., 2D fingerprints, topological indices) for each compound in the dataset. nih.gov

Model Training: Employing ML algorithms (e.g., support vector machines, random forests, neural networks) to build a quantitative structure-activity relationship (QSAR) model that correlates the molecular descriptors with biological activity. nih.govresearchgate.net

Virtual Screening: Using the validated QSAR model to predict the activity of a large virtual library of yet-to-be-synthesized analogues.

Prioritization: Ranking the virtual compounds based on their predicted potency and other desirable properties (e.g., drug-likeness), selecting a smaller, more focused set for chemical synthesis and biological testing. mdpi.com

This predictive modeling approach allows researchers to make more informed decisions, focusing laboratory efforts on compounds with the highest probability of success. mdpi.com

| Step | Description | Tools and Techniques | Objective |

| 1. Library Design | Create a virtual library of this compound analogues. | Combinatorial library generation software. | Explore a wide range of chemical diversity around the core scaffold. |

| 2. Feature Generation | Calculate molecular descriptors for each virtual compound. | DataWarrior, PaDEL-Descriptor, RDKit. mdpi.com | Convert chemical structures into a numerical format for ML model input. nih.gov |

| 3. Model Building | Train a QSAR model using existing data on related compounds. | Scikit-learn, TensorFlow, PyTorch. | Create a predictive model linking structure to biological activity. nih.gov |

| 4. Prediction | Apply the trained model to the virtual library to predict activity. | The trained QSAR model. | Identify virtual hits with high predicted potency and specificity. |

| 5. Candidate Selection | Prioritize top-ranking virtual hits for synthesis and testing. | Filtering based on predicted activity, ADMET properties, and synthetic feasibility. | Focus resources on the most promising drug candidates. mdpi.com |

Exploration of Synergistic Effects with Existing Therapeutic Agents

A compound's therapeutic value can sometimes be maximized when used in combination with other drugs. Combination therapies can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This approach can also help overcome drug resistance and allow for lower doses of each agent, potentially reducing side effects.

Once the primary biological activity of this compound is established (e.g., as an anti-inflammatory or anti-proliferative agent), future research should investigate its potential for synergistic interactions. For example, if it is found to be an anti-cancer agent, it could be tested in combination with established chemotherapy drugs or targeted therapies. Studies have shown that combining agents that target different cellular pathways can produce powerful synergistic outcomes. nih.gov These investigations would involve in vitro cell culture experiments followed by in vivo animal models to confirm any synergistic relationships and establish a rationale for potential clinical use.

Q & A

Q. What are the recommended synthetic routes for 2-(7-Fluoro-1H-indol-3-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves alkylation of the indole nitrogen. For example, in analogous compounds like 2-(5-nitro-1H-indol-1-yl)ethanol, NaH (60% dispersion in mineral oil) is used as a base in anhydrous DMF to deprotonate the indole, followed by reaction with 2-bromoethanol. Key steps include:

- Deprotonation: Stir NaH with the indole derivative in DMF until gas evolution ceases (~30 min).

- Alkylation: Add 2-bromoethanol dropwise and stir for 24 hours at room temperature.

- Purification: Extract with ethyl acetate, dry over Na₂SO₄, and use silica gel chromatography (ethyl acetate/n-hexane, 7:3) to isolate the product .

Optimization Tips:

- Increase equivalents of 2-bromoethanol (1.5–2.0 equiv) to improve yield.

- Monitor reaction progress via TLC (toluene/n-hexane/ethyl acetate, 1:1:0.3).

- Replace DMF with THF for milder conditions if decomposition occurs.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DMSO-d₆ or CDCl₃. For example, in similar indole-ethanol derivatives, the CH₂-CH₂-OH group shows characteristic triplets (δ ~3.86–4.44 ppm for ¹H; ~49–61 ppm for ¹³C). Fluorine substituents deshield adjacent protons, shifting aromatic peaks upfield .

- HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed).

- Melting Point: Determine purity (e.g., 82°C for 2-(5-nitro-1H-indol-1-yl)ethanol) .

Q. What safety protocols should be followed when handling fluorinated indole derivatives?

Methodological Answer:

- Static Discharge Prevention: Ground equipment and avoid plastic containers during synthesis .

- First Aid:

- Skin Contact: Immediately rinse with water and remove contaminated clothing .

- Inhalation: Move to fresh air and consult a poison center .

- Storage: Keep in a locked, well-ventilated area at 2–8°C .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated indole derivatives be resolved?

Methodological Answer:

- Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃. For example, DMSO-d₆ enhances hydrogen bonding, broadening OH peaks.

- Decoupling Experiments: Use ¹H-¹⁹F coupling constants to identify fluorine’s influence on adjacent protons.

- DFT Calculations: Model chemical shifts using software like Gaussian to validate assignments .

Q. What role does the fluorine substituent play in modulating electronic properties of the indole ring?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine at the 7-position reduces electron density at C3, altering reactivity in electrophilic substitutions (e.g., formylation or nitration).

- Hydrogen Bonding: The fluorine atom may engage in weak H-bonding with solvents or biomolecular targets, affecting solubility and binding affinity .

- Experimental Validation: Compare reaction rates of 7-fluoro vs. non-fluorinated indoles in Friedel-Crafts alkylation .

Q. How can X-ray crystallography refine the structural analysis of this compound?

Methodological Answer:

Q. How can conflicting yield data in fluorinated indole synthesis be addressed?

Methodological Answer:

- Controlled Experiments: Systematically vary:

- Base Strength: Compare NaH vs. KOtBu in DMF.

- Temperature: Test 0°C vs. reflux conditions.

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or over-alkylation).

- Statistical Design: Apply a Box-Behnken model to optimize variables (e.g., equivalents, time, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.